molecular formula C16H15ClN4O2S B2887443 methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate CAS No. 893915-08-7

methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Cat. No. B2887443
CAS RN: 893915-08-7
M. Wt: 362.83
InChI Key: GZQLCSSMLRUMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of pyridopyrimidine . Pyridopyrimidines are a class of compounds that have shown therapeutic interest and are present in several drugs .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study highlighted the synthesis of pyrazole derivatives, including pyrazolo[4,3-d]pyrimidine derivatives, which exhibited significant in vitro antimicrobial and anticancer activity. Some of these compounds showed higher anticancer activity than the reference drug, doxorubicin, alongside good to excellent antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Another research focused on pyrazolo[3,4-d]pyrimidines as pyrazolo analogues of purines, demonstrating their general class compounds' affinity for A1 adenosine receptors. This study synthesized two series of these analogues, investigating their effects on A1 and A2 adenosine receptors (Harden, Quinn, & Scammells, 1991).

Antiviral Evaluations

Compounds derived from reactions involving [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone, including pyrimidine and pyrazolothioamide derivatives, were synthesized for antiviral evaluations. This study laid a foundation for further exploration of these compounds in antiviral drug development (Sayed & Ali, 2007).

Heterocyclic Compound Synthesis for Antibacterial Use

Research into synthesizing new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial agent development. This included the creation of pyran, pyridine, and pyridazine derivatives, among others, which showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Molecular Docking Study of Anticancer and Antimicrobial Agents

A molecular docking study of novel biologically potent heterocyclic compounds, including oxazole, pyrazoline, and pyridine derivatives, was conducted. These compounds exhibited promising anticancer activity against various cancer cell lines and potent antibacterial and antifungal activities, supporting their potential to overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-3-13(16(22)23-2)24-15-12-8-20-21(14(12)18-9-19-15)11-6-4-10(17)5-7-11/h4-9,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQLCSSMLRUMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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